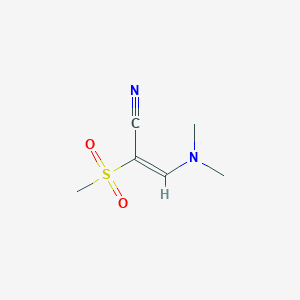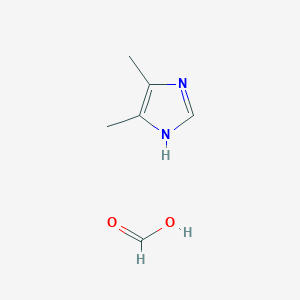![molecular formula C14H10N6 B3038401 7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 861206-94-2](/img/structure/B3038401.png)
7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Overview
Description
“7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile” is a chemical compound . It is related to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are important scaffolds which are present in many synthetic drugs .
Synthesis Analysis
A novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been described . As regio- and chemoselective products, 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles are formed during the course of the reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . It was found that the reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles in good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .Scientific Research Applications
Anticancer Activity
7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, and its analogs have shown potential in anticancer research. A study by Attia et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs, which revealed moderate to potent anti-proliferative activities against various cancer cell lines like Huh-7, HeLa, MCF-7, and MDA-MB231. These compounds, particularly compound 16b, exhibited significant activity against the HeLa cell line, suggesting their potential as anticancer agents (Attia et al., 2019).
Antibacterial Activity
Research by Rahmouni et al. (2014) on pyrazolo[3,4-d]pyrimidine derivatives indicated significant antibacterial activity. They synthesized 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial effectiveness, demonstrating notable results (Rahmouni et al., 2014).
Antimicrobial Activity
A study by Shamroukh et al. (2007) explored the antimicrobial properties of pyrazolopyranotriazolopyrimidine derivatives. They synthesized various derivatives and tested them for potent antimicrobial activity, suggesting a potential application in combating microbial infections (Shamroukh et al., 2007).
Anthelmintic Activity
In the research conducted by Quiroga et al. (1999), new pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anthelmintic activity against Nippostrongylus brasiliensis. The study highlighted the moderate anthelmintic potential of these compounds (Quiroga et al., 1999).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been recognized as purine analogs with c-amp phosphodiesterase inhibitory activity , and as tyrosine kinase inhibitors . These targets play crucial roles in cellular signaling pathways, affecting processes like cell growth, division, and death.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can inhibit enzymes like c-amp phosphodiesterases and tyrosine kinases . By inhibiting these enzymes, the compound could potentially disrupt the normal signaling pathways within the cell, leading to changes in cellular behavior.
Biochemical Pathways
Given its potential role as a c-amp phosphodiesterase and tyrosine kinase inhibitor , it could impact pathways related to cell growth and proliferation, apoptosis, and other cellular functions.
Result of Action
Given its potential inhibitory effects on c-amp phosphodiesterases and tyrosine kinases , it could potentially lead to changes in cellular growth, division, and death.
Future Directions
Pyrazolopyrimidines have been used as valuable backbones in a wide range of novel synthetic routes in drug discovery . Some representatives of drugs containing pyrazolo[1,5-a]-pyrimidine or [1,2,4]triazolo[1,5-a]pyrimidine core are dinaciclib, dorsomorphin, anagliptin, essramycin, trapidil, and filibuvir . Therefore, the study and development of new synthetic methods and reactions involving “7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile” and related compounds could be a promising direction for future research.
properties
IUPAC Name |
7-amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-6-10-8-18-20-13(17)11(7-16)12(19-14(10)20)9-4-2-1-3-5-9/h1-5,8,12,19H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWZOECERNMKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(N3C(=C(C=N3)C#N)N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3-Oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B3038320.png)





![5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B3038330.png)
![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)


![5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3038339.png)

